N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide
Description
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide is a benzamide derivative characterized by a fluorophenyl group, a methylpiperazine moiety, and a dimethyl-substituted benzamide backbone. Its structural complexity, including the 4-fluorophenyl and 3,4-dimethylbenzamide groups, may influence solubility, receptor affinity, and metabolic stability compared to simpler benzamide analogs.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O/c1-16-4-5-19(14-17(16)2)22(27)24-15-21(18-6-8-20(23)9-7-18)26-12-10-25(3)11-13-26/h4-9,14,21H,10-13,15H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUWISCOGXQGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide typically involves multiple steps. One common method includes the reaction of 4-fluorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methylpiperazine to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with pesticidal and pharmaceutical benzamides. Below is a comparative analysis based on substituents, applications, and pharmacological profiles:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Divergence :
- The target compound’s 4-methylpiperazine group distinguishes it from piperidine in astemizole and pesticidal benzamides lacking heterocyclic amines . Piperazine derivatives often exhibit enhanced CNS penetration due to improved lipophilicity and amine basicity.
- The 3,4-dimethylbenzamide moiety contrasts with etobenzanid’s 4-(ethoxymethoxy)benzamide , which is optimized for plant enzyme inhibition .
Functional Implications :
- Pesticidal vs. Pharmaceutical : Pesticidal benzamides (e.g., etobenzanid, diflufenican) prioritize halogenated aryl groups for environmental stability and broad-spectrum activity . In contrast, the target compound’s fluorophenyl and methylpiperazine groups align with pharmaceutical design principles for receptor specificity (e.g., astemizole’s histamine H1 antagonism ).
- Receptor Binding : Astemizole’s benzimidazole core facilitates strong H1 receptor binding, whereas the target compound’s benzamide may favor dopamine or serotonin receptor interactions, though experimental data is lacking.
Physicochemical Properties: The 4-fluorophenyl group in both the target compound and astemizole enhances metabolic resistance compared to non-fluorinated analogs.
Biological Activity
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula:
- Molecular Formula : C20H23FN3O
- Molecular Weight : 359.412 g/mol
This structure includes a fluorophenyl group, a piperazine moiety, and a dimethylbenzamide framework, which are critical for its biological activity.
This compound primarily acts through the modulation of neurotransmitter systems. It has been shown to interact with various receptors, particularly:
- Serotonin Receptors : This compound exhibits affinity for serotonin receptors, influencing mood and anxiety pathways.
- Dopamine Receptors : Interaction with dopamine receptors suggests potential applications in treating psychiatric disorders.
The binding to these receptors can lead to alterations in neurotransmitter release and uptake, impacting various physiological processes.
1. Antidepressant Effects
Research indicates that compounds similar to this compound show promise as antidepressants. Studies have demonstrated that modulation of serotonin levels can alleviate symptoms of depression in animal models.
2. Antipsychotic Properties
Given its interaction with dopamine receptors, this compound may possess antipsychotic properties. It has been evaluated in preclinical studies for its efficacy in reducing psychotic symptoms in models of schizophrenia.
3. Neuroprotective Effects
Preliminary studies suggest that the compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or analogs, highlighting the importance of structural modifications on efficacy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
